1-Bromo-5-phenylpentane-2,3-dione
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Overview
Description
1-Bromo-5-phenylpentane-2,3-dione is an organic compound with a unique structure that includes a bromine atom, a phenyl group, and a diketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-phenylpentane-2,3-dione can be synthesized through several methods. One common approach involves the bromination of 5-phenylpentane-2,3-dione using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-phenylpentane-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The diketone moiety can be reduced to diols or further oxidized to carboxylic acids.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Carboxylic acids or esters.
Reduction Products: Diols or alcohols.
Scientific Research Applications
1-Bromo-5-phenylpentane-2,3-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-phenylpentane-2,3-dione depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The bromine atom and diketone moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The phenyl group can enhance the compound’s binding affinity through π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
1-Bromo-5-phenylpentane: Lacks the diketone moiety, making it less reactive in certain chemical reactions.
5-Phenylpentane-2,3-dione: Lacks the bromine atom, reducing its utility in substitution reactions.
1-Chloro-5-phenylpentane-2,3-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness: 1-Bromo-5-phenylpentane-2,3-dione is unique due to the presence of both a bromine atom and a diketone moiety, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
105891-34-7 |
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Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-bromo-5-phenylpentane-2,3-dione |
InChI |
InChI=1S/C11H11BrO2/c12-8-11(14)10(13)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
RIPHNNSOPYKDJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(=O)CBr |
Origin of Product |
United States |
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